Cas no 60786-20-1 (Butanoic acid, 3-chloro-3-methyl-)

3-Chloro-3-methylbutanoic acid is a halogenated carboxylic acid derivative with potential utility as an intermediate in organic synthesis. The presence of both a chloro and methyl substituent at the 3-position introduces steric and electronic effects that can influence reactivity, making it a valuable building block for pharmaceuticals, agrochemicals, or specialty chemicals. Its carboxylic acid functionality allows for further derivatization, including esterification or amidation. The compound’s structural features may also be leveraged in studies of reaction mechanisms or as a precursor for more complex molecules. Proper handling is required due to its corrosive nature and potential reactivity. Storage should be in a cool, dry environment to maintain stability.
Butanoic acid, 3-chloro-3-methyl- structure
60786-20-1 structure
Product name:Butanoic acid, 3-chloro-3-methyl-
CAS No:60786-20-1
MF:C5H9O2Cl
Molecular Weight:136.577
CID:4062970
PubChem ID:20283480

Butanoic acid, 3-chloro-3-methyl- 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 3-chloro-3-methyl-
    • AKOS006380890
    • G91636
    • EN300-6471195
    • 60786-20-1
    • 3-chloro-3-methylbutanoic acid
    • SCHEMBL1131819
    • 968-998-9
    • インチ: InChI=1S/C5H9ClO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8)
    • InChIKey: ALNZQZSGWGRUBS-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 136.0291072Da
  • 同位素质量: 136.0291072Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 98.6
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 37.3Ų

Butanoic acid, 3-chloro-3-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P027U6R-250mg
3-chloro-3-methylbutanoic acid
60786-20-1 95%
250mg
$491.00 2024-04-22
Aaron
AR027UF3-5g
3-Chloro-3-methylbutanoic acid
60786-20-1 95%
5g
$2814.00 2025-02-15
1PlusChem
1P027U6R-500mg
3-chloro-3-methylbutanoic acid
60786-20-1 95%
500mg
$737.00 2024-04-22
Aaron
AR027UF3-500mg
3-Chloro-3-methylbutanoic acid
60786-20-1 95%
500mg
$776.00 2025-02-15
Aaron
AR027UF3-50mg
3-Chloro-3-methylbutanoic acid
60786-20-1 95%
50mg
$248.00 2025-02-15
Aaron
AR027UF3-1g
3-Chloro-3-methylbutanoic acid
60786-20-1 95%
1g
$987.00 2025-02-15
1PlusChem
1P027U6R-50mg
3-chloro-3-methylbutanoic acid
60786-20-1 95%
50mg
$255.00 2024-04-22
1PlusChem
1P027U6R-100mg
3-chloro-3-methylbutanoic acid
60786-20-1 95%
100mg
$350.00 2024-04-22
1PlusChem
1P027U6R-1g
3-chloro-3-methylbutanoic acid
60786-20-1 95%
1g
$926.00 2024-04-22
1PlusChem
1P027U6R-5g
3-chloro-3-methylbutanoic acid
60786-20-1 95%
5g
$2569.00 2024-04-22

Butanoic acid, 3-chloro-3-methyl- 関連文献

Butanoic acid, 3-chloro-3-methyl-に関する追加情報

Butanoic acid, 3-chloro-3-methyl- (CAS No. 60786-20-1): A Key Intermediate in Modern Chemical Biology and Medicinal Chemistry

Butanoic acid, 3-chloro-3-methyl-, identified by its Chemical Abstracts Service (CAS) number 60786-20-1, is a significant compound in the realm of chemical biology and medicinal chemistry. This organochlorine derivative, characterized by a chlorinated and methylated isobutyl side chain, has garnered considerable attention due to its versatile applications in synthetic chemistry and pharmacological research.

The structural uniqueness of Butanoic acid, 3-chloro-3-methyl- lies in its combination of a carboxylic acid functional group with a highly reactive chloro-substituent at the third carbon atom of the butyl chain. This configuration makes it an invaluable intermediate for the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The presence of both electron-withdrawing and electron-donating groups facilitates diverse chemical transformations, making it a cornerstone in the development of novel compounds.

In recent years, the compound has been extensively studied for its potential applications in drug discovery. Its ability to serve as a precursor for more complex molecules has been leveraged in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and other therapeutic agents. The chloro-substituent, in particular, enhances reactivity in nucleophilic substitution reactions, enabling the construction of intricate molecular frameworks with high precision.

One of the most compelling aspects of Butanoic acid, 3-chloro-3-methyl- is its role in the development of bioactive peptides and peptidomimetics. Researchers have utilized this compound to create novel analogs with enhanced pharmacological properties. For instance, modifications at the chloro-substituted carbon have been shown to improve binding affinity and metabolic stability in peptide-based drugs. These advancements underscore the compound's importance in designing next-generation therapeutics.

The compound's utility extends beyond pharmaceuticals into the realm of materials science. Its derivatives have been explored as monomers for polymer synthesis, imparting specific thermal and mechanical properties to the resulting materials. The chloro-group's reactivity allows for further functionalization, enabling the creation of polymers with tailored characteristics suitable for various industrial applications.

Recent studies have also highlighted the compound's significance in environmental chemistry. Researchers are investigating its degradation pathways and interaction with biological systems to better understand its environmental footprint. This research is crucial for developing sustainable synthetic routes that minimize ecological impact while maintaining high yields and purity standards.

The synthesis of Butanoic acid, 3-chloro-3-methyl- typically involves multi-step organic reactions starting from readily available precursors. Advanced synthetic methodologies, such as catalytic hydrogenation and cross-coupling reactions, have been optimized to enhance efficiency and yield. These advancements reflect the continuous evolution of synthetic chemistry techniques, making complex molecules like this one more accessible for research and industrial purposes.

In conclusion, Butanoic acid, 3-chloro-3-methyl- (CAS No. 60786-20-1) stands as a pivotal compound in modern chemical biology and medicinal chemistry. Its unique structural features enable diverse applications across pharmaceuticals, materials science, and environmental chemistry. As research progresses, new methodologies and applications will undoubtedly emerge, further solidifying its importance in scientific innovation.

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